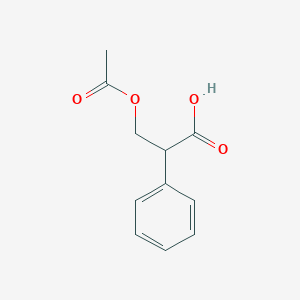

3-Acetoxy-2-phenylpropanoic acid

Descripción

Propiedades

IUPAC Name |

3-acetyloxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGQBORIYFGJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448420 | |

| Record name | 3-Acetoxy-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-36-2 | |

| Record name | 3-Acetoxy-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(Acetyloxy)methyl]benzeneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Direct Acetylation of Tropic Acid

The most widely documented synthesis involves the acetylation of tropic acid (3-hydroxy-2-phenylpropanoic acid) with acetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tropic acid attacks the electrophilic carbonyl carbon of acetyl chloride.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.

-

Catalyst: Dimethylformamide (DMF, 0.1 equivalents) accelerates the reaction by stabilizing the acyl intermediate.

-

Stoichiometry: A 1.2:1 molar ratio of acetyl chloride to tropic acid ensures complete conversion.

-

Temperature: Ambient conditions (20–25°C) suffice, eliminating the need for external heating.

Mechanistic Insights:

The reaction mechanism proceeds in two stages:

-

Formation of the Mixed Anhydride: DMF coordinates with acetyl chloride, generating a highly reactive acylium ion.

-

Nucleophilic Attack: The hydroxyl group of tropic acid displaces the chloride, forming the acetylated product and HCl as a byproduct.

Yield and Purity:

Industrial batches report yields of 85–90% before purification. Residual DCM and unreacted acetyl chloride are removed via aqueous washes, followed by recrystallization from heptane-DCM mixtures to achieve >98% purity.

Alternative Synthetic Strategies

While the acetyl chloride route dominates, exploratory methods include:

Enzymatic Acetylation:

Lipase-catalyzed transesterification using vinyl acetate as an acetyl donor has been explored in academic settings. However, reaction times exceeding 48 hours and moderate yields (60–70%) limit industrial applicability.

Solid-Phase Synthesis:

Immobilized DMF analogs on polystyrene resins enable catalyst recycling, though substrate diffusion challenges reduce efficiency compared to homogeneous catalysis.

Optimization of Reaction Parameters

Solvent Selection

Dichloromethane’s low polarity minimizes side reactions such as ester hydrolysis. Comparative studies with chloroform and 1,2-dichloroethane show similar yields but longer reaction times due to reduced acyl ion stability.

Table 1: Solvent Performance in Acetylation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 2.5 | 89 | 98 |

| Chloroform | 4.0 | 87 | 97 |

| 1,2-Dichloroethane | 3.8 | 86 | 96 |

Catalytic Efficiency

DMF outperforms alternatives like pyridine due to its stronger Lewis basicity, which enhances acylium ion formation. Trials with 0.05–0.2 equivalents of DMF confirm 0.1 equivalents as optimal, balancing cost and reactivity.

Physicochemical Properties and Characterization

Structural Properties

-

Molecular Formula:

-

Melting Point: 65–68°C (lit. 65–68°C)

-

Solubility: Slightly soluble in acetone and DMSO; insoluble in water.

Spectroscopic Data:

-

IR (KBr): 1745 cm (ester C=O), 1702 cm (carboxylic acid C=O).

-

H NMR (400 MHz, CDCl): δ 7.38–7.25 (m, 5H, Ar-H), 5.21 (dd, J = 8.4 Hz, 1H, CH-OAc), 3.72 (d, J = 8.4 Hz, 2H, CH-COH), 2.08 (s, 3H, OAc).

Industrial-Scale Production and Applications

Pilot-Scale Synthesis

A patented process (WO2016016692A1) details the synthesis of this compound as part of atropine manufacturing:

Pharmaceutical Relevance

The compound serves as a critical intermediate in synthesizing atropine sulfate, which is formulated into autoinjectors for emergency treatment of nerve agent exposure. Regulatory filings emphasize stringent control over residual solvents (<5000 ppm acetone) and chiral purity (>99% ee) .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-phenylpropanoic acid and acetic acid.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 2-phenylpropanoic acid and acetic acid.

Oxidation: Phenylacetic acid derivatives.

Reduction: 2-phenylpropanol.

Aplicaciones Científicas De Investigación

Chemistry

3-Acetoxy-2-phenylpropanoic acid serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to modify its functional groups for various synthetic pathways, including hydrolysis, oxidation, and reduction reactions .

Biology

In biological research, this compound is studied for its potential interactions within biochemical pathways. The acetoxy group can hydrolyze to release acetic acid, which may influence enzymatic activities and metabolic processes. This interaction is crucial for understanding how similar compounds can modulate biological functions.

Medicine

The compound has been investigated for its therapeutic potential , particularly in the development of pharmaceuticals. Its role as a precursor in synthesizing active pharmaceutical ingredients (APIs) highlights its significance in drug development .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active phenylpropanoic acid moiety. This moiety can then interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-methyl-2-phenylpropanoate (CAS: 2901-13-5)

- Similarity Score : 0.93

- Structure : Replaces the carboxylic acid (-COOH) with an ethyl ester (-COOEt) and adds a methyl group at C2.

- Properties: Increased lipophilicity due to the ester group, enhancing membrane permeability but reducing solubility in aqueous media. Unlike 3-acetoxy-2-phenylpropanoic acid, it lacks a hydrolyzable acetyloxy group, making it more stable but pharmacologically inert unless metabolized .

Methyl 2-methyl-2-phenylpropanoate (CAS: 57625-74-8)

- Similarity Score : 0.87

- Structure : Similar to the ethyl ester above but with a methyl ester (-COOMe).

- Applications: Primarily used in organic synthesis as a building block for fragrances or plasticizers, contrasting with the pharmaceutical role of this compound .

2-(3-Methoxyphenyl)-2-methylpropanoic Acid

- Structure : Substitutes the acetyloxy group with a methoxy (-OMe) group on the phenyl ring.

Substituent Modifications

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (CAS: 66-02-4)

- Structure: Features an amino (-NH₂) group and diiodinated phenyl ring.

- Properties: The iodine atoms significantly increase molecular weight (MW ≈ 432.97 g/mol) and reduce solubility in organic solvents. This compound is likely used in radiolabeling or as a contrast agent, diverging from the anticholinergic applications of this compound .

2-(4-Cyanophenyl)propanoic Acid (CAS: 362052-00-4)

Pharmacological and Physicochemical Comparisons

Pharmacological Relevance

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| This compound | C₁₁H₁₂O₄ | 208.21 | -COOH, -OAc, Ph | Moderate in polar solvents |

| Ethyl 2-methyl-2-phenylpropanoate | C₁₂H₁₆O₂ | 192.25 | -COOEt, -CH₃, Ph | High in organic solvents |

| 2-(4-Cyanophenyl)propanoic acid | C₁₀H₉NO₂ | 175.19 | -COOH, -CN, Ph | Low in non-polar solvents |

- Acidity: The carboxylic acid in this compound (pKa ~3-4) is more acidic than ester analogs (pKa ~8-10) due to resonance stabilization of the conjugate base .

Actividad Biológica

3-Acetoxy-2-phenylpropanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name : this compound

- CAS Number : 14510-36-2

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- SMILES : OC(=O)C(c1ccccc1)COC(=O)C

This compound functions primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Its structure allows it to act as a substrate or inhibitor in biochemical pathways.

1. Anti-inflammatory Effects

Research indicates that compounds related to 3-acetoxy derivatives exhibit anti-inflammatory properties. For example, similar phenylpropanoic acids have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

3. Acaricidal Properties

A series of studies focused on the acaricidal activity of phenylpropanoic acid derivatives have shown promising results. For instance, certain esters derived from this compound demonstrated effective acaricidal activity against Psoroptes cuniculi, a mange mite, with mortality rates exceeding those of standard treatments like ivermectin .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Disruption of cell membranes | |

| Acaricidal | Effective against Psoroptes cuniculi |

Case Study: Acaricidal Activity

In a study evaluating the acaricidal efficacy of various derivatives, this compound esters were tested at concentrations of 0.25 mg/mL. The results indicated that several compounds achieved mite mortality rates greater than 66%, comparable to ivermectin's efficacy (68.3%) at similar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents on the phenyl ring and the position of the ester group significantly affect its efficacy:

- Para-substituted phenyl groups tend to enhance activity.

- Alkyl chain length in esters correlates with increased acaricidal potency.

Table 2: Structure-Activity Relationship Overview

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Methyl ester | High | Superior acaricidal activity |

| Ethyl ester | Moderate | Effective but less than methyl |

| Propyl ester | Low | Least effective among tested |

Q & A

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply ANOVA with Tukey’s HSD test for multi-batch comparisons (n ≥ 3). Control variables (catalyst purity, solvent grade) using Design of Experiments (DoE) software (e.g., JMP or Minitab) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.